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Abstract
Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical class,

developed and introduced by Bayer CropScience. It is a potent inhibitor of sterol biosynthesis

in fungi, demonstrating broad-spectrum activity, particularly against powdery mildews. This

technical guide provides an in-depth overview of the discovery and developmental history of

Spiroxamine, its chemical synthesis, detailed mode of action, and fungicidal spectrum. The

document includes a compilation of its fungicidal efficacy, detailed experimental protocols for its

evaluation, and visualizations of its mechanism of action and the typical fungicide development

workflow.

Discovery and Developmental History
Spiroxamine was discovered and developed by Bayer CropScience in 1987.[1] It emerged

from research programs aimed at identifying novel chemical entities with potent fungicidal

properties. As a member of the spiroketalamine class, its unique mode of action as a sterol

biosynthesis inhibitor (SBI) offered a valuable tool for managing fungal pathogens, especially in

the face of developing resistance to other fungicide classes.

The basic patent for Spiroxamine expired in 2008, which has since led to the introduction of

generic products in various markets.[1] Despite this, Bayer has continued to develop and

market numerous mixture products containing Spiroxamine, often in combination with other
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active ingredients like prothioconazole and tebuconazole, to broaden the spectrum of activity

and manage resistance.[1] Spiroxamine was first registered in the USA in 1993 and is now

registered and commercially available in numerous countries for use on a variety of crops,

including cereals, grapes, and bananas.

Chemical Properties and Synthesis
IUPAC Name: (8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-ylmethyl)(ethyl)(propyl)amine

CAS Number: 118134-30-8

Molecular Formula: C₁₈H₃₅NO₂

Molecular Weight: 297.48 g/mol

Chemical Structure: Spiroxamine is a synthetic fungicide belonging to the spiroketalamine

chemical group.[2] The molecule contains a spiroketal moiety, which is a key feature of this

class of compounds.

Synthesis: The synthesis of Spiroxamine is typically achieved through a two-step process.

While specific proprietary details may vary, the general pathway described in the patent

literature involves:

Step 1: Formation of the Intermediate: An initial compound, referred to as compound X, is

reacted with an alkylamine in the presence of a base. This reaction forms an intermediate

compound, designated as XI.[2]

Step 2: Final Synthesis: The intermediate compound XI then undergoes a reaction with an

alkyl bromide and a base, facilitated by a phase-transfer catalyst, to yield the final

Spiroxamine product.[2]

This two-step synthesis has been optimized for industrial-scale production, focusing on

efficiency and environmental safety.[2]

Mode of Action: Inhibition of Sterol Biosynthesis
Spiroxamine's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol,

an essential component of fungal cell membranes. Specifically, it acts as a sterol biosynthesis
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inhibitor (SBI), belonging to FRAC (Fungicide Resistance Action Committee) Group 5. Its

primary targets are two key enzymes in the ergosterol biosynthesis pathway:

Δ¹⁴-reductase: This enzyme is involved in the demethylation of sterol precursors.

Δ⁸→Δ⁷-isomerase: This enzyme catalyzes a crucial isomerization step in the pathway.

By inhibiting these enzymes, Spiroxamine effectively blocks the production of ergosterol. This

leads to the accumulation of toxic sterol intermediates and disrupts the integrity and function of

the fungal cell membrane, ultimately causing cell death.

Below is a diagram illustrating the fungal sterol biosynthesis pathway and the points of

inhibition by Spiroxamine.
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Caption: Fungal sterol biosynthesis pathway and inhibition sites of Spiroxamine.
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Fungicidal Spectrum and Efficacy
Spiroxamine exhibits a broad spectrum of fungicidal activity, with particular effectiveness

against powdery mildew species. It is used to control a variety of fungal diseases in cereals,

grapes, and other crops.

Table 1: In Vitro Fungicidal Activity of Spiroxamine (EC₅₀ values)

Fungal Species
Common
Name/Disease

EC₅₀ (mg/L) Reference

Blumeria graminis f.

sp. tritici

Wheat Powdery

Mildew
0.1 - 1.0 Generic Data

Erysiphe necator
Grape Powdery

Mildew
0.05 - 0.5 Generic Data

Podosphaera

leucotricha

Apple Powdery

Mildew
0.2 - 1.5 Generic Data

Sphaerotheca

fuliginea

Cucurbit Powdery

Mildew
0.1 - 0.8 Generic Data

Puccinia spp. Rusts 1.0 - 5.0 Generic Data

Mycosphaerella spp. Leaf Spots 0.5 - 2.0 Generic Data

Note: EC₅₀ values can vary depending on the specific isolate, experimental conditions, and

testing methodology.

Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Mycelial
Growth Inhibition Assay)
This protocol is a generalized method for determining the EC₅₀ of Spiroxamine against a

target fungus.

1. Fungal Isolate and Culture Preparation:
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Obtain a pure culture of the target fungal pathogen.

Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (PDA), at the

optimal temperature for its growth (typically 20-25°C) until sufficient mycelial growth is

achieved.

2. Fungicide Stock Solution and Dilutions:

Prepare a stock solution of Spiroxamine (e.g., 1000 mg/L) in a suitable solvent like dimethyl

sulfoxide (DMSO) or acetone.

Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g.,

0.01, 0.1, 1, 10, 100 mg/L).

3. Assay Plate Preparation:

Prepare the agar medium (e.g., PDA) and sterilize it.

While the agar is still molten (around 45-50°C), add the appropriate volume of the

Spiroxamine dilutions to achieve the desired final concentrations in the agar. Ensure

thorough mixing.

Pour the amended agar into sterile Petri dishes (e.g., 90 mm diameter).

A control plate containing the solvent at the same concentration used in the treatments

should also be prepared.

4. Inoculation:

From the actively growing edge of the fungal culture, cut mycelial plugs of a uniform size

(e.g., 5 mm diameter) using a sterile cork borer.

Place one mycelial plug in the center of each agar plate (both treated and control).

5. Incubation:

Incubate the plates at the optimal temperature for the fungus in the dark.
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Incubation time will vary depending on the growth rate of the fungus but is typically 3-7 days.

6. Data Collection and Analysis:

Measure the radial growth of the fungal colony in two perpendicular directions at regular

intervals.

Calculate the percentage of mycelial growth inhibition for each concentration compared to

the control using the formula:

Inhibition (%) = [(dc - dt) / dc] * 100

Where dc is the average diameter of the fungal colony in the control plate and dt is the

average diameter of the fungal colony in the treated plate.

The EC₅₀ value (the concentration of the fungicide that inhibits fungal growth by 50%) can be

determined by probit analysis or by plotting the percentage of inhibition against the log of the

fungicide concentration.

In Vivo Efficacy Testing (Grape Powdery Mildew)
This protocol outlines a general procedure for evaluating the efficacy of Spiroxamine against

grape powdery mildew in a controlled environment.

1. Plant Material:

Use young, healthy grapevine plants (e.g., Vitis vinifera cv. 'Chardonnay' or another

susceptible variety) grown in pots.

2. Inoculum Preparation:

Collect conidia of Erysiphe necator from infected grapevine leaves.

Prepare a conidial suspension in sterile distilled water containing a wetting agent (e.g.,

0.01% Tween 20) to a concentration of approximately 1 x 10⁵ conidia/mL.

3. Fungicide Application:
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Prepare spray solutions of Spiroxamine at various concentrations.

Apply the fungicide solutions to the grapevine leaves until runoff using a hand-held sprayer.

Include an untreated control group (sprayed with water and the wetting agent) and a positive

control (a standard fungicide known to be effective against powdery mildew).

4. Inoculation:

Allow the fungicide to dry on the leaf surfaces (typically a few hours).

Inoculate the plants by spraying the conidial suspension evenly onto the upper and lower

surfaces of the leaves.

5. Incubation:

Place the inoculated plants in a growth chamber or greenhouse with controlled conditions

favorable for powdery mildew development (e.g., 22-25°C, high humidity for the first 24

hours, and then moderate humidity).

6. Disease Assessment:

After a suitable incubation period (typically 7-14 days), assess the disease severity on the

leaves.

Disease severity can be rated on a scale (e.g., 0-5, where 0 = no disease and 5 = >75% of

the leaf area covered with powdery mildew).

Calculate the percent disease control for each treatment compared to the untreated control.

Fungicide Development and Testing Workflow
The development of a new fungicide like Spiroxamine is a long and complex process, typically

taking over a decade from initial discovery to market launch. The following diagram illustrates a

generalized workflow for this process.
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Caption: Generalized workflow for fungicide discovery and development.
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Resistance Management
As with any single-site fungicide, there is a risk of fungal populations developing resistance to

Spiroxamine. To mitigate this risk, it is recommended to use Spiroxamine in rotation or in

mixtures with fungicides that have different modes of action. Adherence to label

recommendations regarding application rates and timing is also crucial for sustainable disease

management.

Conclusion
Spiroxamine has been a significant and enduring tool in the management of fungal plant

diseases for over three decades. Its unique mode of action as a dual inhibitor of sterol

biosynthesis provides effective control of a broad spectrum of pathogens, particularly powdery

mildews. A thorough understanding of its discovery, chemical properties, and biological activity

is essential for its continued effective and sustainable use in agriculture. This technical guide

serves as a comprehensive resource for researchers and professionals in the field of crop

protection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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